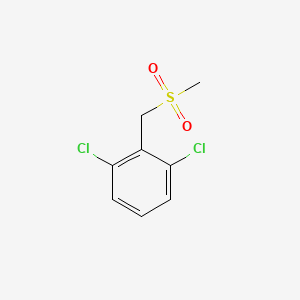

1,3-Dichloro-2-(methanesulfonylmethyl)benzene

Description

1,3-Dichloro-2-(methanesulfonylmethyl)benzene is a disubstituted benzene derivative featuring chlorine atoms at the 1- and 3-positions and a methanesulfonylmethyl (-CH₂SO₂CH₃) group at the 2-position. The methanesulfonylmethyl group introduces strong electron-withdrawing characteristics, enhancing stability and directing reactivity in electrophilic or nucleophilic aromatic substitution reactions.

Properties

IUPAC Name |

1,3-dichloro-2-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c1-13(11,12)5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGFLUVOLNGRET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-(methanesulfonylmethyl)benzene typically involves the chlorination of a benzene derivative followed by the introduction of a methanesulfonylmethyl group. One common method involves the reaction of 1,3-dichlorobenzene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(methanesulfonylmethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides.

Oxidation Reactions: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The compound can be reduced to remove the chlorine atoms or the methanesulfonylmethyl group.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or ammonia are commonly used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include sulfone derivatives.

Reduction Reactions: Products include dechlorinated or demethylated benzene derivatives.

Scientific Research Applications

1,3-Dichloro-2-(methanesulfonylmethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(methanesulfonylmethyl)benzene involves its interaction with specific molecular targets. The chlorine atoms and the methanesulfonylmethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and functions.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : Methanesulfonylmethyl and trifluoromethyl groups enhance electrophilic substitution resistance, whereas chloromethyl groups increase reactivity in SN2 reactions .

Research Findings and Discussion

Substituent Impact on Reactivity

- Nitro Groups : The nitroethylenyl substituent in 1,3-Dichloro-2-[(E)-2-nitroeth-1-enyl]benzene facilitates cycloaddition reactions due to its electron-deficient double bond, as demonstrated in high-pressure cycloadditions .

- Chloromethyl Groups : 1,3-Dichloro-2-(chloromethyl)benzene exhibits high reactivity in palladium-catalyzed cross-coupling, forming pyrrolidine derivatives in >90% yields, highlighting its utility in medicinal chemistry .

- Trifluoromethyl Groups : The -CF₃ group in 1,3-Dichloro-2-(trifluoromethyl)benzene contributes to low polar surface area, enhancing bioavailability in drug design .

Spectroscopic Characterization

- ¹H NMR Trends : Chloromethyl derivatives show deshielded aromatic protons (δ 7.44–7.55 ppm) due to electron-withdrawing effects, while nitroethylenyl analogs display distinct vinyl proton signals (δ 8.27 ppm) .

- IR Data : Sulfonyl and phosphonate groups exhibit strong absorption bands near 1100–1200 cm⁻¹ (S=O and P=O stretches), critical for functional group identification .

Industrial and Environmental Considerations

- Henry’s Law Constants : Dichloroanisole derivatives (e.g., 2,6-dichloroanisole) show Henry’s constants of 2.2×10⁻¹, suggesting moderate volatility, which may inform handling protocols for the target compound .

Biological Activity

1,3-Dichloro-2-(methanesulfonylmethyl)benzene is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry and environmental science.

- IUPAC Name : this compound

- Molecular Formula : C9H8Cl2O2S

- Molecular Weight : 251.13 g/mol

Synthesis

The synthesis of this compound typically involves the chlorination of a suitable precursor compound followed by the introduction of a methanesulfonylmethyl group. The reaction conditions often include:

- Reagents : Chlorine gas or chlorinating agents.

- Solvents : Organic solvents such as dichloromethane.

- Conditions : Controlled temperature and pressure to optimize yield and purity.

This compound exhibits biological activity primarily through its interactions with various cellular targets. Research indicates that it may inhibit certain enzymes involved in cellular signaling pathways.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibacterial agents. Its effectiveness against specific bacterial strains has been documented in various laboratory settings.

Case Studies

- Antibacterial Activity : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial growth at concentrations of 50 µg/mL and above. The compound was found to disrupt bacterial cell wall synthesis.

- Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it induced apoptosis in cancer cells at concentrations ranging from 25 to 100 µg/mL, suggesting potential applications in cancer therapy.

Toxicological Profile

While the compound shows promise for therapeutic applications, its toxicological profile must be considered. Acute toxicity studies indicate that high doses can lead to liver and kidney damage in animal models. Therefore, further research is needed to establish safe dosage levels for potential clinical use.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Toxicity | Potential liver and kidney damage |

Research Findings

Recent research has focused on the structural modifications of this compound to enhance its biological activity while reducing toxicity. Novel derivatives have been synthesized and tested for improved efficacy against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.